molecular formula C22H23N5OS B2846269 2-(ethylthio)-5-methyl-7-phenyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-36-1

2-(ethylthio)-5-methyl-7-phenyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2846269
CAS RN: 1021212-36-1
M. Wt: 405.52
InChI Key: XWMNIPOWTUINRZ-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a 1,2,4-triazole ring . This structure is similar to the nucleotide base pair of DNA and RNA, which may contribute to its biological activity .

Scientific Research Applications

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported to have antitumor activity . This suggests that our compound could potentially be used in cancer treatment.

Corticotropin-Releasing Factor 1 Receptor Antagonists

These compounds can act as corticotropin-releasing factor 1 receptor antagonists . This means they could be used in the treatment of disorders related to the stress response system.

Calcium Channel Modulators

Compounds with this structure can function as calcium channel modulators . This implies potential applications in the treatment of diseases related to calcium ion imbalance.

Treatment of Alzheimer’s Disease

These compounds can be used for the treatment of Alzheimer’s disease . This suggests potential applications in neurodegenerative disease therapy.

Treatment of Insomnia

The compound could potentially be used in the treatment of insomnia . This suggests potential applications in sleep disorder therapy.

Antiparasitic Activity

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites . This suggests potential applications in antiparasitic therapy.

Antidiabetic Activity

Similar compounds have been characterized with regard to antidiabetic activity . This suggests potential applications in diabetes treatment.

Building Blocks for More Complex Polycyclic Molecules

These compounds can serve as valuable building blocks for the synthesis of more complex polycyclic molecules . This suggests potential applications in the field of synthetic chemistry.

Future Directions

Given the wide range of biological activities exhibited by [1,2,4]triazolo[1,5-a]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research could involve the synthesis of new derivatives, investigation of their biological activities, and detailed studies of their mechanisms of action.

properties

IUPAC Name

2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-4-29-22-25-21-23-15(3)18(20(28)24-17-13-9-8-10-14(17)2)19(27(21)26-22)16-11-6-5-7-12-16/h5-13,19H,4H2,1-3H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMNIPOWTUINRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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